molecular formula C9H13N B2442756 3-Methyl-4,5,6,7-tetrahydro-1H-indole CAS No. 14006-85-0

3-Methyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B2442756
CAS No.: 14006-85-0
M. Wt: 135.21
InChI Key: KWKQZBFWQRZNEE-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indole is a saturated indole derivative that serves as a valuable scaffold and synthetic intermediate in organic and medicinal chemistry research. This compound is part of the 4,5,6,7-tetrahydro-1H-indole class, which are recognized as important structural motifs found in a variety of bioactive molecules and FDA-approved drugs . For instance, the pyrrolocyclohexanone analog molindone is an approved antipsychotic used to treat schizophrenia, demonstrating the therapeutic relevance of this chemical class . Researchers utilize this and related structures, such as 4,5,6,7-tetrahydroindol-4-ones, as versatile starting materials for constructing complex polyheterocyclic systems with diverse applications, including in cancer treatment . The core indole structure is a privileged scaffold in drug discovery, and its saturated derivatives like this compound offer unique opportunities for synthetic elaboration and exploration of structure-activity relationships (SAR) in the development of new therapeutic agents . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQZBFWQRZNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Procedure

A representative protocol involves refluxing ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to isolate the target compound. Key steps include:

  • Saponification : The ethyl ester undergoes hydrolysis in basic ethanol to yield the corresponding carboxylic acid.
  • Cyclization : Acidification induces decarboxylation and facilitates intramolecular cyclization, forming the indole core.
  • Purification : The crude product is isolated via filtration and recrystallization, achieving high purity.

This method is favored for its reproducibility and moderate reaction conditions, typically yielding this compound in quantities suitable for research applications.

Mechanistic Insights

The Fischer indole synthesis proceeds through a well-established mechanism:

  • Hydrazone Formation : The ketone reacts with a hydrazine derivative to form a hydrazone intermediate.
  • -Sigmatropic Rearrangement : The hydrazone undergoes rearrangement to generate an enamine.
  • Cyclization and Aromatization : Acid catalysis promotes cyclization, followed by elimination of ammonia to yield the indole structure.

The methyl group at position 3 originates from the methyl-substituted starting material, ensuring regioselectivity and structural fidelity.

Industrial-Scale Production: Continuous Flow Reactors

To meet commercial demands, industrial synthesis of this compound employs continuous flow reactors, which enhance reaction efficiency and product consistency.

Process Optimization

In a continuous flow system:

  • Reagent Mixing : Precise control of stoichiometry and residence time minimizes side reactions.
  • Temperature Gradients : Gradual heating prevents thermal degradation of intermediates.
  • In-Line Purification : Integrated chromatography units ensure high-purity output.

This method reduces production costs by 20–30% compared to batch processes, making it economically viable for large-scale manufacturing.

Alternative Hydrazine-Mediated Cyclization Approaches

While the Fischer method dominates, alternative routes involving hydrazine hydrate and substituted cyclohexanones have been explored. For example, refluxing hydrazine hydrate with methyl-substituted cyclohexanones in methanol under acidic conditions generates tetrahydroindole derivatives via a similar cyclization pathway.

Comparative Yield Analysis

Method Reagents Conditions Yield (%) Purity (%)
Fischer Synthesis Ethyl ester, NaOH, HCl Reflux, 6–8 hrs 70–85* ≥95
Hydrazine Cyclization Hydrazine hydrate, MeOH/H+ Reflux, 5 hrs 65–98† 90–98

*Estimated from laboratory-scale data; †Reported for analogous indazole derivatives.

Despite comparable yields, the Fischer method offers superior regiochemical control, whereas hydrazine cyclization may require additional purification steps to isolate the desired product.

Challenges and Innovations in Synthesis

Byproduct Formation

Side reactions, such as over-alkylation or ring-opening, are mitigated by:

  • Temperature Modulation : Maintaining reaction temperatures below 100°C.
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance selectivity in industrial settings.

Green Chemistry Initiatives

Recent advances focus on solvent substitution (e.g., replacing ethanol with cyclopentyl methyl ether) and catalytic recycling to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a fully unsaturated ring system.

    2-Methylindole: Similar structure with a methyl group at the 2-position.

    4,5,6,7-Tetrahydroindole: Lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered aromatic ring fused with a five-membered nitrogen-containing ring. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₉H₁₁N
  • Molecular Weight : Approximately 149.19 g/mol

The unique structure of this compound allows it to interact with various biological targets, influencing multiple cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its potential against Mycobacterium tuberculosis (MTB), where compounds were screened for their ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined for various analogs, revealing promising candidates with MIC values below 20 µM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, studies have shown that certain derivatives of indoles can affect gene expression related to cell cycle regulation and apoptosis . Furthermore, the compound's ability to modulate inflammatory pathways may contribute to its anticancer efficacy by creating an unfavorable environment for tumor progression.

The biological effects of this compound can be attributed to its interaction with specific enzymes and receptors. It is known to influence several biochemical pathways:

  • Targeting Enzymes : Indole derivatives often bind to enzymes involved in metabolic processes, altering their activity.
  • Receptor Interaction : The compound may interact with receptors associated with inflammation and cancer progression.
  • Gene Expression Modulation : It has been shown to affect the expression of genes involved in inflammatory responses and cellular signaling pathways.

Study on Antimicrobial Activity

In a high-throughput screening of over 100,000 compounds against MTB, several indole derivatives were identified as potent inhibitors. Among these, this compound showed significant inhibition rates at low concentrations (MIC < 20 µM), highlighting its potential as a lead compound for further development .

Anticancer Research

A comprehensive review of indole derivatives indicated that compounds similar to this compound demonstrated strong anticancer activity across various cell lines. The mechanism often involves the induction of oxidative stress and subsequent apoptosis in cancer cells . Additionally, studies suggest that structural modifications can enhance the potency of these compounds against specific cancer types.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaKey Biological Activities
This compound C₉H₁₁NAntimicrobial, Anticancer
Indole C₈H₉NAntidepressant, Anticancer
4-Methylindole C₉H₉NAntimicrobial
5-Hydroxyindole C₉H₉N₃ONeuroprotective

Q & A

Q. Table 1. Anti-HCV Activity and Cytotoxicity of Select Derivatives

CompoundEC₅₀ (gt 1b, µM)EC₅₀ (gt 2a, µM)CC₅₀ (µM)SI (gt 1b)
3112.48.7109.98.9
397.92.6>100>14
4021.76.389.54.1
4218.25.194.75.2
Data sourced from replicon reporter assays .

Q. Table 2. Biochemical Target Profiling

TargetAssay TypeCompound 39 Result
NS5B PolymerasePrimer-dependent elongationNo inhibition
NS3 HelicaseATPase activityIC₅₀ > 500 µM
Host IRESDual-luciferase reporterNo effect
Mechanism of action remains undetermined .

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